CNX-500

BTK inhibition Kinase assay Covalent probe

For target engagement studies requiring quantitative BTK occupancy measurement, CNX-500 is the essential tool. Unlike unconjugated inhibitors (ibrutinib, acalabrutinib) or alternative biotinylated probes, CNX-500 uniquely enables streptavidin-based capture (ELISA/pull-down) with the same >1400-fold kinase selectivity as CC-292. This ensures reproducible, specific assay results critical for PK/PD correlation and resistance studies.

Molecular Formula C48H68N10O9S
Molecular Weight 961.19
CAS No. 1202758-21-1
Cat. No. B2930071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCNX-500
CAS1202758-21-1
Molecular FormulaC48H68N10O9S
Molecular Weight961.19
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
InChIInChI=1S/C48H68N10O9S/c1-3-41(59)53-35-12-6-13-36(30-35)54-46-34(2)32-52-47(58-46)55-37-14-7-15-38(31-37)67-25-11-22-51-44(62)19-8-18-43(61)50-21-10-24-65-27-29-66-28-26-64-23-9-20-49-42(60)17-5-4-16-40-45-39(33-68-40)56-48(63)57-45/h3,6-7,12-15,30-32,39-40,45H,1,4-5,8-11,16-29,33H2,2H3,(H,49,60)(H,50,61)(H,51,62)(H,53,59)(H2,56,57,63)(H2,52,54,55,58)/t39-,40-,45-/m0/s1
InChIKeySBOPEFHTOFMNSD-IAWMPOBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CNX-500 (1202758-21-1): Biotinylated Covalent BTK Probe for Target Occupancy Assays


CNX-500 (CAS 1202758-21-1) is a biotinylated covalent probe consisting of the Bruton's tyrosine kinase (BTK) inhibitor CC-292 (spebrutinib) chemically linked to biotin via a PEG linker [1]. This probe retains potent inhibitory activity against BTK (IC50 = 0.5 nM) and the ability to form a covalent bond with the kinase . Unlike small molecule BTK inhibitors intended for therapeutic use, CNX-500 is specifically designed as a chemical biology tool for quantifying free, uninhibited BTK in competition assays, enabling precise measurement of target engagement and occupancy [2].

Why CNX-500 (1202758-21-1) Cannot Be Substituted with Unconjugated BTK Inhibitors or Alternative Probes


Generic substitution with unconjugated BTK inhibitors (e.g., ibrutinib, acalabrutinib, or CC-292 alone) fails because these compounds lack the biotin moiety required for streptavidin-based capture in ELISA or pull-down assays, rendering them incapable of quantifying target occupancy [1]. Alternative biotinylated BTK probes based on other scaffolds (e.g., ibrutinib-derived probes) exhibit distinct selectivity profiles and binding kinetics; for instance, ibrutinib shows broader off-target binding to kinases such as BLK and ZAK, whereas CC-292 demonstrates >1400-fold selectivity over other kinases tested, a profile preserved in CNX-500 [2]. Substituting CNX-500 with a different biotinylated probe would therefore alter assay specificity and quantitative interpretation, compromising reproducibility in target engagement studies.

CNX-500 (1202758-21-1): Quantitative Differentiation Evidence for Procurement Decisions


BTK Inhibitory Potency: CNX-500 Retains Equipotent Activity to Parent Inhibitor CC-292

CNX-500 retains full inhibitory potency against BTK, exhibiting an IC50 of 0.5 nM, which is equivalent to the unconjugated parent inhibitor CC-292 (IC50 <0.5 nM) [1]. This demonstrates that biotinylation via the PEG linker does not impair the binding affinity or covalent modification capacity of the warhead, ensuring that CNX-500 accurately reports on the target engagement of CC-292 in competition assays [2].

BTK inhibition Kinase assay Covalent probe

Kinase Selectivity Profile: CNX-500 Preserves CC-292's Superior Selectivity Over Ibrutinib

CNX-500 exhibits low inhibitory effects against EGFR (IC50 >25 nM) and Src-family kinases including Syk (IC50 >1000 nM) and Lyn (IC50 ~3500 nM), preserving the selectivity profile of CC-292 [1]. In contrast, ibrutinib shows submicromolar binding to off-targets such as BLK and ZAK, while acalabrutinib demonstrates only 3.0–4.2-fold selectivity for BTK over TEC [2][3]. CC-292 (and by extension CNX-500) displays >1400-fold selectivity over other kinases tested .

Kinase selectivity Off-target profiling Covalent probe

Quantitative Target Occupancy Correlation: CNX-500 Enables Direct Stoichiometric Measurement of BTK Engagement

CNX-500 enables precise quantification of free BTK in a competition ELISA format, with a demonstrated stoichiometric correlation between BTK occupancy and kinase inhibition. In Ramos cells, the EC50 for BTK occupancy by CC-292 was 6 nM, which directly correlated with the cellular EC50 for BTK kinase inhibition (8 nM) [1]. At 90% inhibition (35 nM CC-292), the corresponding occupancy was 39 nM, confirming a 1:1 relationship [2]. This level of quantitative precision is not achievable with unconjugated inhibitors or alternative detection methods.

Target occupancy Pharmacodynamics ELISA

In Vivo Target Engagement Tracking: CNX-500 Enables Longitudinal Monitoring of BTK Resynthesis

CNX-500 has been validated for ex vivo analysis of BTK occupancy in tissue lysates from mice treated with CC-292, enabling longitudinal tracking of new BTK protein synthesis following covalent inhibition [1]. In contrast, alternative biotinylated probes such as ibrutinib-derived probes may exhibit different in vivo clearance or off-target binding profiles that complicate interpretation [2]. CNX-500's specificity for CC-292-bound versus free BTK allows researchers to monitor the kinetics of target resynthesis over time, a capability not provided by standard Western blotting or activity-based probes lacking the biotin handle.

In vivo target engagement Pharmacodynamics B cell biology

Human Primary Cell Validation: CNX-500 Quantifies Occupancy in Naïve B Cells with Functional Correlation

CNX-500 has been validated in freshly isolated human primary naïve B cells, demonstrating that at 10 nM CC-292, BTK kinase activity is inhibited by 42% while CNX-500-measured occupancy is 37% [1]. This tight correlation between occupancy and functional inhibition (B cell proliferation EC50 = 3 nM) confirms the probe's utility in physiologically relevant human samples [2]. Many alternative probes lack validation in primary human cells, limiting their translational relevance.

Primary cell assay B cell biology Target engagement

Probe Integrity: CNX-500 Exhibits Stable Biotin Conjugation and Retained Covalent Binding

CNX-500 is synthesized by chemically linking CC-292 to biotin via a stable PEG linker, retaining both the acrylamide warhead required for covalent Cys481 modification and the biotin moiety for streptavidin capture [1]. This design ensures that CNX-500 can be used in robust, plate-based ELISA formats with minimal batch-to-batch variability [2]. In contrast, alternative probes based on reversible inhibitors or non-covalent scaffolds cannot provide the same stoichiometric occupancy measurement due to dissociation during wash steps [3].

Covalent probe Biotinylation Assay reproducibility

Optimal Research and Industrial Applications for CNX-500 (1202758-21-1) Based on Quantitative Evidence


Pharmacodynamic Assessment of CC-292 (Spebrutinib) in Preclinical Models

CNX-500 is the validated companion probe for quantifying BTK target occupancy following treatment with CC-292 (spebrutinib) in mouse models of B-cell malignancies and autoimmune disease [1]. Researchers can use CNX-500 in a competition ELISA format to measure free BTK in tissue lysates, enabling dose-response studies and correlation of target engagement with efficacy endpoints [2]. The probe's quantitative correlation between occupancy and kinase inhibition (EC50 6 nM vs. 8 nM) supports its use in establishing pharmacokinetic-pharmacodynamic relationships [3].

High-Throughput Screening for Novel BTK Inhibitors Using Competition Assays

CNX-500 enables high-throughput, plate-based competition assays to identify novel BTK inhibitors or characterize the target engagement of existing candidates [1]. By measuring the displacement of CNX-500 binding to BTK, researchers can rapidly rank compounds by their ability to occupy the BTK active site, with the advantage that CNX-500's selectivity profile (>1400-fold over other kinases) minimizes false positives from off-target binding [2]. This application is particularly valuable for medicinal chemistry campaigns optimizing covalent BTK inhibitors [3].

Longitudinal Monitoring of BTK Protein Turnover and Resynthesis

CNX-500 allows researchers to track the kinetics of new BTK protein synthesis following irreversible inhibition, a critical parameter for understanding the duration of target engagement and the emergence of resistance [1]. In mouse studies, CNX-500 has been used to monitor BTK resynthesis in spleen lysates over time after a single oral dose of CC-292, revealing that new BTK protein is detectable within 8 hours [2]. This capability is not provided by standard Western blotting or activity-based assays lacking the biotin handle, making CNX-500 uniquely suited for studies of covalent inhibitor pharmacodynamics [3].

Clinical Biomarker Development and Translational Research

CNX-500 has been validated in human primary naïve B cells, demonstrating that occupancy measured by the probe correlates directly with inhibition of B cell proliferation (EC50 = 3 nM) and functional activation [1]. This validation supports the use of CNX-500 in translational research settings, including clinical trial biomarker studies where target occupancy is a key pharmacodynamic endpoint [2]. The probe's quantitative, ELISA-based readout is amenable to clinical sample analysis and can be standardized across sites [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CNX-500

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.